molecular formula C16H28N4O B6133493 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No.: B6133493
M. Wt: 292.42 g/mol
InChI Key: CERCYYHDDYYORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol, also known as CPI-169, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. CPI-169 has been shown to inhibit the function of BET proteins, leading to downregulation of oncogenic transcriptional programs in cancer cells.

Mechanism of Action

2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to downregulation of oncogenic transcriptional programs in cancer cells, resulting in decreased cell proliferation and increased cell death. This compound has been shown to selectively target the BET family of proteins, with minimal effects on other bromodomain-containing proteins (Filippakopoulos et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and decrease tumor burden in mouse models of cancer (Wang et al., 2018). This compound has also been shown to have anti-inflammatory effects in a model of sepsis, reducing cytokine levels and improving survival (Liu et al., 2019). However, the physiological effects of this compound in humans have not been fully characterized.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its specificity for the BET family of proteins. This allows researchers to study the effects of inhibiting BET proteins without affecting other bromodomain-containing proteins. However, a limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and low-yielding, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict response to BET inhibitors in cancer patients. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the physiological effects of this compound in humans need to be further characterized in clinical trials.
In conclusion, this compound is a small molecule inhibitor of the BET family of proteins that has shown promise as an anti-cancer and anti-inflammatory agent in preclinical models. Its specificity for BET proteins makes it a valuable tool for studying the role of epigenetic regulation in cancer. However, further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol has been described in detail in a publication by researchers at Constellation Pharmaceuticals (Filippakopoulos et al., 2017). The synthesis involves a series of chemical reactions that start with commercially available starting materials and result in the formation of this compound as a white solid. The final step of the synthesis involves the formation of a piperazine ring through a cyclization reaction. The yield of the synthesis is reported to be 8%.

Scientific Research Applications

2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC) (Wang et al., 2018). This compound has also been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy (Tao et al., 2018). In addition, this compound has been shown to have anti-inflammatory effects in a model of sepsis (Liu et al., 2019).

Properties

IUPAC Name

2-[1-cyclopentyl-4-[(2-methyl-1H-imidazol-5-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-13-17-10-14(18-13)11-19-7-8-20(15-4-2-3-5-15)16(12-19)6-9-21/h10,15-16,21H,2-9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERCYYHDDYYORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.